molecular formula C23H16F2N4O2S B2949376 3-(3,5-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326915-66-5

3-(3,5-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2949376
CAS No.: 1326915-66-5
M. Wt: 450.46
InChI Key: WULBBONRBKUSNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One efficient method reported in the literature is based on the Pd (dppf)Cl₂-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method yields novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, which serve as intermediates for further derivatization . The synthetic route likely includes transformations such as carbonylation, halogen substitution, and amide formation.


Molecular Structure Analysis

The molecular structure of 3-(3,5-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one consists of fused heterocyclic rings. The presence of fluorine atoms, methyl groups, and phenyl rings contributes to its overall shape and reactivity. For a detailed depiction, refer to the ChemSpider entry .

Properties

IUPAC Name

3-[(3,5-difluorophenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N4O2S/c1-12-4-3-5-15(6-12)20-27-21(31-28-20)19-13(2)18-22(32-19)26-11-29(23(18)30)10-14-7-16(24)9-17(25)8-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULBBONRBKUSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC5=CC(=CC(=C5)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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